molecular formula C9H10O4 B7946626 5-Norbornene-2-endo,3-exo-dicarboxylic acid CAS No. 32216-02-7

5-Norbornene-2-endo,3-exo-dicarboxylic acid

Cat. No.: B7946626
CAS No.: 32216-02-7
M. Wt: 182.17 g/mol
InChI Key: NIDNOXCRFUCAKQ-XZBKPIIZSA-N
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Description

5-Norbornene-2-endo,3-exo-dicarboxylic acid (CAS 1200-88-0) is a high-value bicyclic compound with a defined stereochemistry that makes it a versatile intermediate in advanced research and development. This compound features a norbornene core structure furnished with two carboxylic acid groups in a specific endo,exo spatial orientation. Its molecular formula is C 9 H 10 O 4 with a molecular weight of 182.17 g/mol. The compound is characterized by its white crystalline appearance and a melting point of 185-189 °C. This dicarboxylic acid is critically important in polymer science, particularly in the synthesis of specialized monomers. The norbornene moiety is highly reactive in click chemistry reactions, such as the thiol-ene reaction, which is utilized to create highly cross-linked and robust polymer networks. These networks are valuable for producing materials with excellent thermal stability, mechanical strength, and weather resistance. Furthermore, the compound serves as a pivotal synthetic intermediate in the pharmaceutical industry. Its derivative, Himic anhydride (the exo-anhydride isomer), is a key starting material in the synthesis of active pharmaceutical ingredients such as Lurasidone, an atypical antipsychotic drug. The compound is typically synthesized via a Diels-Alder cycloaddition, the foundational method for constructing the norbornene framework, where cyclopentadiene reacts with a maleic acid derivative. Achieving high isomeric purity of the endo,exo form often requires sophisticated post-synthesis separation techniques, such as iodolactonization or careful crystallization from solvents like ligroine. Researchers value this chemical for its ability to impart unique properties to polymers and its utility as a building block in complex organic syntheses. It is supplied with a typical assay of 97% or higher and should be stored sealed in a dry environment at room temperature. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDNOXCRFUCAKQ-XZBKPIIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200-88-0, 32216-02-7
Record name 5-Norbornene-2,3-dicarboxylic acid, trans-
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Record name 5-Norbornene-2,3-dicarboxylic acid, (1R,2R,3R,4S)-
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Record name 5-Norbornene-2-endo,3-exo-dicarboxylic acid
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Record name 5-NORBORNENE-2,3-DICARBOXYLIC ACID, TRANS-
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Record name 5-NORBORNENE-2,3-DICARBOXYLIC ACID, (1R,2R,3R,4S)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Green Synthesis via Solvent-Free Diels-Alder

A solvent-free approach reduces environmental impact and simplifies purification. In one protocol, 360 g of dimethyl maleate reacts with 250 g of dicyclopentadiene at 150°C for 8 hours, yielding 470 g (89.5%) of a dimethyl ester intermediate. Vacuum distillation at 105–110°C under 2 kPa pressure isolates the product, which is subsequently hydrolyzed to NBCA.

Advantages :

  • Eliminates volatile organic solvents.

  • Scalable to industrial production (multi-gram batches).

Stereoselective Isomerization Strategies

Base-Promoted Equilibrium of Methyl Esters

Methyl 5-norbornene-2-carboxylate (MNBC) undergoes base-mediated isomerization to enhance exo content. Sodium tert-butoxide (tBuONa) in tetrahydrofuran (THF) achieves a 60:40 exo/endo equilibrium within 3 hours at room temperature.

Mechanistic insight :

  • Deprotonation at the α-carbon generates a resonance-stabilized carbanion.

  • Rapid inversion of the trigonal pyramidal intermediate allows isomer interconversion.

BaseSolventTemperature (°C)Equilibrium Exo Content (%)
tBuONaTHF2560
NaOHH2O/THF2545

Kinetic Control in Hydrolysis

Controlled hydrolysis of MNBC with limited water (1 equivalent) preferentially cleaves the exo ester due to reduced steric hindrance. Using tBuONa as the base, this method achieves 82% exo selectivity in the resulting NBCA.

Critical factors :

  • Water stoichiometry : Excess water leads to non-selective hydrolysis.

  • Reaction time : Prolonged hydrolysis (>24 hours) diminishes selectivity.

Water (equiv)BaseExo Selectivity (%)Yield (%)
1tBuONa8290
10tBuONa5588

Purification and Analytical Validation

Recrystallization Protocols

Recrystallization from ligroine (60–70°C) isolates high-purity NBCA crystals. This step removes residual isomers and byproducts, achieving >98% purity as verified by HPLC.

Typical conditions :

  • Solvent: Ligroine (petroleum ether fraction).

  • Temperature gradient: 60°C (dissolution) → 25°C (crystallization).

Spectroscopic Characterization

1H-NMR analysis :

  • Endo isomer : δ 1.2–1.4 ppm (bridgehead protons), δ 2.8–3.0 ppm (carboxylic acid protons).

  • Exo isomer : δ 1.5–1.7 ppm (bridgehead protons), δ 3.1–3.3 ppm (carboxylic acid protons).

HPLC conditions :

  • Column: SC PEGASIL ODS-2352 (4.6 mm ID, 18 cm).

  • Eluent: Water/methanol (4:6) with phosphate buffer (pH 3).

  • Retention times: Exo = 7.4 min, Endo = 8.6 min.

Comparative Evaluation of Synthetic Routes

MethodEndo/Exo RatioYield (%)ScalabilityEnvironmental Impact
Diels-Alder (Maleic Anhydride)75:2585ModerateHigh (solvent use)
Solvent-Free Diels-Alder80:2089.5HighLow
Isomerization/Hydrolysis18:8290LowModerate

The solvent-free Diels-Alder route offers the best balance of yield and scalability, while the isomerization/hydrolysis approach excels in stereoselectivity.

Industrial and Research Implications

Recent advancements in continuous-flow reactors enable large-scale production of NBCA with consistent isomer ratios. Catalytic asymmetric Diels-Alder reactions using chiral auxiliaries represent an emerging frontier, though cost remains a barrier .

Chemical Reactions Analysis

Types of Reactions

5-Norbornene-2-endo,3-exo-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents suitable for the specific reaction.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

NDCA serves as a crucial building block for the synthesis of:

  • Polymers : It can undergo ring-opening metathesis polymerization to form high-performance materials.
  • Dendrimers : These branched polymers have applications in drug delivery and nanotechnology.
Application TypeDescription
PolymersUsed to create rigid, thermally stable polymers for electronics and coatings.
DendrimersImportant for drug delivery systems due to their biocompatibility.

Biology

Research indicates that NDCA exhibits biocompatibility, making it suitable for:

  • Drug Delivery Systems : Its structure allows for the modification of drug molecules to enhance delivery efficiency.
  • Biologically Active Molecules : NDCA can be a precursor in synthesizing compounds with therapeutic properties.

Medicine

NDCA has been explored for its potential medicinal applications, including:

  • Therapeutic Agents : Studies are ongoing to evaluate its effectiveness as a ligand in coordination chemistry, enhancing interactions with metal ions.
  • Antifungal Properties : NDCA derivatives have shown promise in inhibiting the adhesion of pathogens like Candida albicans.

Case Study: Inhibition of Fungal Adhesion

A study evaluated various norbornene derivatives for their ability to inhibit C. albicans adhesion:

Compound TypeInhibition (%)Concentration (μM)
Divalent cis-norbornene65138
Divalent trans-norbornene46138
Monovalent derivatives17-43138

This data suggests that structural modifications can optimize anti-adhesion activity against fungal pathogens.

Industry

In industrial applications, NDCA is utilized for producing:

  • High-performance materials : Such as polyamides and polyesters, which are crucial in various manufacturing processes.

Emerging Research Areas

Recent studies have focused on the interaction of NDCA derivatives with serotonin receptors, indicating potential pharmacological activities:

Compound NameEC50 (nM)Receptor Type
Norbo-41815-HT1A
Norbo-81945-HT1A
Norbo-101655-HT1A

These findings highlight the potential for developing novel antidepressants or anxiolytics based on structural modifications of NDCA derivatives.

Mechanism of Action

The mechanism by which 5-Norbornene-2-endo,3-exo-dicarboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its reactive carboxylic acid groups. These groups can interact with different molecular targets and pathways, facilitating the formation of complex structures and materials. For example, in polymerization reactions, the compound can undergo ring-opening metathesis polymerization, leading to the formation of high molecular weight polymers with unique properties .

Comparison with Similar Compounds

The following sections compare 5-norbornene-2-endo,3-exo-dicarboxylic acid with structurally related norbornene derivatives, focusing on molecular properties, stereochemistry, synthetic routes, and applications.

Structural and Stereochemical Variants

Table 1: Key Structural and Physical Properties
Compound Name CAS Molecular Formula Molecular Weight Configuration Key Applications
This compound 1200-88-0 C₉H₁₀O₄ 182.176 endo, exo Polymer templates, surfactants
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride 129-64-6 C₉H₈O₃ 164.15 endo, endo Surfactants, chemical synthesis
5-Norbornene-2-exo,3-exo-dimethanol 699-95-6 C₉H₁₄O₂ 154.21 exo, exo Chemical intermediates
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid 825-03-6 C₉H₁₂O₂ 152.19 Monocarboxylic acid Organic synthesis
Key Observations:

Stereochemical Influence: The endo,exo configuration of the target compound enables unique reactivity in Diels-Alder reactions and radical additions. For example, in the synthesis of perfluoroalkyl-iodo derivatives, the stereochemistry dictates whether exo-5-iodo (90–97% yield with azonitrile initiators) or endo-5-iodo isomers (with peroxide initiators) form . In contrast, cis-5-norbornene-endo-2,3-dicarboxylic anhydride (endo,endo configuration) exhibits higher thermal stability (mp 162–165°C) , making it suitable for high-temperature applications.

Functional Group Variations: The dimethanol derivative (5-norbornene-2-exo,3-exo-dimethanol) lacks carboxylic acid groups, reducing its acidity but enhancing solubility in polar solvents . 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 825-03-6) is a monocarboxylic acid with a methyl substituent, altering its steric profile and reactivity in esterification reactions .

Key Observations:
  • The target compound is often synthesized via Diels-Alder reactions, similar to other norbornene dicarboxylic acids. However, the endo,exo configuration requires precise control of reaction conditions .
  • Ester derivatives (e.g., methyl 5-norbornene-2-carboxylate) are synthesized via acid-catalyzed esterification, with the exo isomer predominating due to steric factors .

Biological Activity

5-Norbornene-2-endo,3-exo-dicarboxylic acid (NDC) is a bicyclic compound characterized by its unique stereochemistry and functional groups, specifically two carboxylic acid moieties at the 2 and 3 positions. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

  • Molecular Formula : C9H10O4
  • Molecular Weight : Approximately 182.17 g/mol
  • Structure : The compound features a norbornene core with distinct endo and exo configurations of the carboxylic acid groups, which significantly influence its reactivity and interactions with biological systems.

Research into the specific mechanisms of action for NDC in biological systems is still emerging. However, several potential pathways have been identified:

  • Surface Modification : NDC can modify surfaces or functionalize nanoparticles, potentially influencing their biological interactions at the molecular level.
  • Ligand Activity : It acts as a ligand in coordination chemistry, allowing interactions with metal ions which may enhance its utility in catalysis or therapeutic applications.
  • Polymerization : NDC is utilized in ring-opening metathesis polymerization (ROMP), leading to the formation of polymers with controlled molecular weight and structure, which can be tailored for specific biological applications.

Medicinal Chemistry

NDC has been explored for its potential in drug delivery systems and as a precursor for biologically active molecules. The compound's biocompatibility makes it a promising candidate for developing biomaterials.

Case Studies

  • Drug Delivery Systems : Research indicates that NDC can be incorporated into drug delivery platforms to enhance the delivery of therapeutic agents. Its ability to form hydrogels allows for sustained release profiles and targeted delivery mechanisms.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of NDC exhibit varying degrees of antimicrobial activity, suggesting potential applications in combating bacterial infections .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights NDC's unique properties:

CompoundStructure TypeKey Applications
cis-5-Norbornene-endo-2,3-dicarboxylic acid Similar structure but different stereochemistryVaries in reactivity and application
cis-5-Norbornene-exo-2,3-dicarboxylic anhydride Anhydride formUsed in different chemical reactions
5-Norbornene-2-carboxylic acid Single carboxylic acid groupVarious synthetic applications

Synthesis Methods

NDC can be synthesized through various methods, including:

  • Acid-Catalyzed Reactions : Involves the reaction of norbornene with dicarboxylic acids under controlled conditions.
  • Diels-Alder Reactions : Utilized to create derivatives that may exhibit enhanced biological activity .

Future Directions

The ongoing research into the biological activity of NDC suggests multiple avenues for exploration:

  • Enhanced Drug Delivery Systems : Further studies could optimize the formulation of NDC-based carriers for specific therapeutic agents.
  • Biological Interaction Studies : Investigating how NDC interacts with cellular components could provide insights into its mechanism of action.
  • Polymer Applications : Exploring the use of NDC in creating new biomaterials could lead to advancements in medical devices and tissue engineering.

Q & A

Q. What are the primary synthetic routes for 5-Norbornene-2-endo,3-exo-dicarboxylic acid?

The compound is commonly synthesized via Diels-Alder cycloaddition between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the dicarboxylic acid. Alternative methods include radical-initiated additions, such as reacting norbornene derivatives with iodine-containing reagents under radical initiators like benzoyl peroxide (e.g., at 110°C in solvent-free conditions) . For reproducibility, ensure stoichiometric control of diene/dienophile ratios and monitor reaction progress via TLC or FTIR for anhydride C=O bond disappearance (~1770–1790 cm⁻¹) .

Q. How can the compound be purified after synthesis?

Recrystallization from ligroin (boiling point 60–70°C) or acetic acid is effective for removing unreacted starting materials. For higher purity, column chromatography using silica gel and a polar solvent system (e.g., ethyl acetate/hexane) is recommended. Verify purity via melting point analysis (173–181°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterization?

  • ¹H-NMR : Identify endo/exo isomer ratios using characteristic norbornene proton signals (δ 5.5–6.5 ppm for olefinic protons).
  • IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and anhydride C=O (~1770–1790 cm⁻¹ if present) .
  • HPLC : Quantify isomer ratios using reverse-phase methods .

Advanced Research Questions

Q. How can endo/exo isomer ratios be controlled during synthesis?

Isomer distribution is influenced by reaction thermodynamics and steric effects . For endo-rich products, use high-pressure Diels-Alder conditions or Lewis acid catalysts (e.g., ZnCl₂). For exo selectivity, employ sterically hindered dienophiles or low-temperature radical pathways . Post-synthetic separation can be achieved via fractional crystallization or preparative HPLC with chiral columns .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies often arise from purity or isomer contamination . Validate results using:

  • Differential Scanning Calorimetry (DSC) : Confirm melting point consistency and detect polymorphs.
  • Elemental Analysis : Verify stoichiometric C/H/O ratios.
  • X-ray Crystallography : Resolve structural ambiguities in crystalline batches .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent-free radical reactions reduce purification complexity and improve atom economy (e.g., 95% yield achieved in Example 9 of ).
  • Microwave-assisted synthesis enhances reaction rates and selectivity for anhydride intermediates.
  • Flow chemistry enables precise control of exothermic Diels-Alder reactions .

Methodological Considerations for Data Analysis

Q. How to address inconsistencies in spectroscopic data across studies?

  • Standardize NMR referencing (e.g., TMS for ¹H-NMR) and solvent selection (CDCl₃ vs. DMSO-d₆).
  • Cross-validate IR peaks with computational methods (DFT calculations for vibrational modes) .

Q. What experimental precautions mitigate hazards associated with the compound?

  • Use N95 masks and gloves to avoid respiratory or dermal irritation (GHS07/H315-H319-H335) .
  • Conduct reactions in fume hoods to prevent inhalation of anhydride vapors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Norbornene-2-endo,3-exo-dicarboxylic acid
Reactant of Route 2
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5-Norbornene-2-endo,3-exo-dicarboxylic acid

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